molecular formula C13H21N3 B2400291 2-(4-Phenylpiperazin-1-yl)propan-1-amine CAS No. 889941-00-8

2-(4-Phenylpiperazin-1-yl)propan-1-amine

Cat. No.: B2400291
CAS No.: 889941-00-8
M. Wt: 219.332
InChI Key: RVMULKARZNWVBY-UHFFFAOYSA-N
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Description

2-(4-Phenylpiperazin-1-yl)propan-1-amine is a chemical compound with the molecular formula C13H21N3 and a molecular weight of 219.33 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is primarily used in research settings and has various applications in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 2-(4-Phenylpiperazin-1-yl)propan-1-amine typically involves the reaction of 4-phenylpiperazine with 3-chloropropan-1-amine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.

In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound.

Chemical Reactions Analysis

2-(4-Phenylpiperazin-1-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides. Common reagents for these reactions include alkyl halides and alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Phenylpiperazin-1-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmacologically active molecules.

    Biological Research: It is used in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors. This helps in understanding the mechanisms of action of various drugs and their effects on the nervous system.

    Industrial Applications: In the chemical industry, this compound is used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

2-(4-Phenylpiperazin-1-yl)propan-1-amine can be compared with other similar compounds, such as:

    4-Phenylpiperazine: This compound is a simpler derivative of piperazine and serves as a precursor in the synthesis of more complex molecules.

    1-(2-Phenylethyl)piperazine: This compound has a similar structure but with a different substitution pattern, leading to variations in its pharmacological properties.

    2-(4-Benzylpiperazin-1-yl)ethanamine: This compound has a benzyl group instead of a phenyl group, which can affect its binding affinity and activity at various receptors.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-12(11-14)15-7-9-16(10-8-15)13-5-3-2-4-6-13/h2-6,12H,7-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMULKARZNWVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1CCN(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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